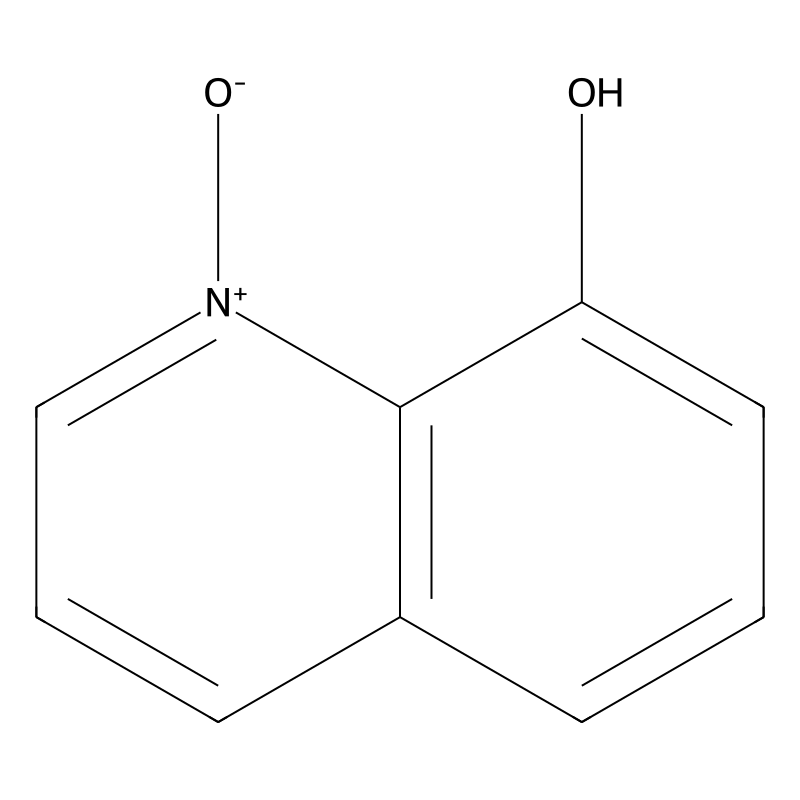

8-Hydroxyquinoline 1-oxide

Content Navigation

8-Hydroxyquinoline 1-oxide (CAS 1127-45-3) overcomes the limitation of 8-HQ by providing an O,O-donor chelating environment and N-oxide directing group. Key outcomes: • Enables direct C2-H functionalization to 2-alkyl/aryl 8-HQs, eliminating multi-step halogenation. • Acts as an oxygen-rich metalloligand ([Al(qNO)3]) to coordinate lanthanides for advanced optical materials. • O,O-chelation yields pH-sensitive, reversible metal ion extraction with easy ligand recycling. Procure with confidence-rigorous analytical certification and fast global delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

8-Hydroxyquinoline 1-oxide (CAS 1127-45-3) is a specialized bidentate chelating agent and highly regioselective synthetic precursor. Unlike its widely used parent compound, 8-hydroxyquinoline, which utilizes an N,O-donor set, the N-oxide derivative functions as an asymmetric O,O-donor ligand. This fundamental shift in coordination chemistry alters its thermodynamic stability constants and enables the formation of unique oxygen-bridged heterometallic architectures. Furthermore, the N-oxide moiety acts as a powerful directing group in organic synthesis, facilitating direct C-H functionalization at the C2 position of the quinoline ring. For industrial and laboratory buyers, procuring the N-oxide form is primarily driven by the need to bypass multi-step syntheses in quinoline derivatization or to engineer specific metal-ligand environments that are inaccessible with standard N,O-chelators [1].

Research Fit

Attempting to substitute 8-hydroxyquinoline 1-oxide with the cheaper and more common 8-hydroxyquinoline (8-HQ) will result in failure for both regioselective synthesis and specific coordination workflows. In synthetic applications, the parent 8-HQ lacks the N-oxide directing group, meaning that direct nucleophilic or radical additions to the C2 position will not occur, forcing chemists into low-yield, multi-step halogenation and cross-coupling sequences. In materials science, the N,O-donor geometry of standard 8-HQ sterically and electronically restricts the formation of face-sharing heterobimetallic complexes. The N-oxide's unique O,O-donor set provides the necessary oxygen-rich facial coordination sites required to bridge secondary metals, a structural feature that generic 8-HQ cannot replicate [1].

Substitution Risk

Electronic and basicity differences may shift metal-binding affinity relative to parent 8HQ; direct replacement may require re-validation.

Metal-ion selectivity differs from 8-hydroxyquinoline; assuming interchangeable behavior risks analytical misinterpretation.

Complex stability magnitude varies by metal; N-oxide derivative yields systematically weaker complexes, which may affect experimental design.

Direct C2-Alkylation and Amination via N-Oxide Directing Group

8-Hydroxyquinoline 1-oxide serves as an essential precursor for synthesizing 2-substituted 8-hydroxyquinolines. The N-oxide group directs copper-catalyzed Grignard additions or aryldiazonium coupling strictly to the C2 position, achieving yields of 52-79% for 2-alkyl or 2-anilino derivatives. The parent 8-hydroxyquinoline lacks this directing capability, necessitating complex, multi-step halogenation/cross-coupling routes to achieve the same C2 substitution [1].

| Evidence Dimension | C2-Regioselective Functionalization Yield |

| Target Compound Data | 52-79% yield (direct single-step C2-alkylation/amination) |

| Comparator Or Baseline | 8-Hydroxyquinoline (0% direct C2-yield; requires multi-step synthesis) |

| Quantified Difference | Enables single-step C2-substitution vs. multi-step requirement |

| Conditions | Copper-catalyzed Grignard reagents or aryldiazonium salts in solvent |

Procurement of the N-oxide form eliminates multiple synthetic steps when manufacturing C2-functionalized quinoline derivatives for pharmaceutical or material science applications.

Facilitation of Heterobimetallic Al-Ln Complex Formation

The deprotonated 8-hydroxyquinoline N-oxide acts as an asymmetric, monoanionic O,O-donor. When forming homoleptic aluminum complexes ([Al(qNO)3]), the coordination geometry allows the complex to act as a metalloligand that shares an octahedral face with lanthanide fragments (e.g., [Ln(hfac)3]). This yields stable Al-Ln heterobimetallic complexes. The standard N,O-donor 8-hydroxyquinoline (forming Alq3) does not provide the same oxygen-rich facial coordination sites, making it inferior for templating these specific heteronuclear architectures [1].

| Evidence Dimension | Donor Set and Heterometallic Bridging Capability |

| Target Compound Data | O,O-donor set (enables face-sharing Al-Ln tricapped trigonal prism geometry) |

| Comparator Or Baseline | 8-Hydroxyquinoline (N,O-donor set; restricts face-sharing) |

| Quantified Difference | Provides required oxygen-rich faces for secondary metal coordination |

| Conditions | Reaction of [Al(qNO)3] with [Ln(hfac)3] (Ln = Eu, Gd, Er) |

Crucial for materials scientists procuring precursors for luminescent heterometallic ceramics or advanced OLED dopants where precise metal-metal distances are required.

Modulated Metal Chelate Stability Constants

The N-oxide oxygen in 8-hydroxyquinoline 1-oxide is significantly less basic than the quinoline nitrogen in 8-hydroxyquinoline (oxine). Consequently, the thermodynamic stability constants (log β) for its metal complexes are lower than those of the corresponding oxine complexes. For example, the oxine anion is approximately five times as basic as the N-oxide anion, leading to a measurable reduction in binding tightness. This modulated binding affinity provides a different pH-dependent extraction profile, allowing for more selective or reversible metal stripping in hydrometallurgical or analytical extraction processes compared to the excessively tight binding of the parent oxine[1].

| Evidence Dimension | Ligand Basicity and Complex Stability |

| Target Compound Data | Lower basicity (N-oxide anion) resulting in lower log β values |

| Comparator Or Baseline | 8-Hydroxyquinoline (Anion is ~5 times more basic, yielding higher log β values) |

| Quantified Difference | Reduced thermodynamic stability constant for reversible chelation |

| Conditions | pH-metric titrations in 50% v/v aqueous dioxan with 0.30M sodium perchlorate |

Allows for easier metal release and ligand recycling in industrial metal extraction workflows compared to the irreversibly tight binding of standard 8-HQ.

Precursor for C2-Substituted Pharmaceutical Intermediates

Utilizing the N-oxide directing group for single-step C-H activation to produce 2-alkyl or 2-aryl 8-hydroxyquinolines, bypassing the multi-step halogenation required when starting from standard 8-hydroxyquinoline [1].

Synthesis of Luminescent Heterometallic Ceramics

Employing[Al(qNO)3] as an oxygen-rich metalloligand to coordinate lanthanides (e.g., Eu, Er), forming stable tricapped trigonal prism geometries for advanced optical materials [2].

Selective Hydrometallurgical Extraction

Leveraging the modulated, lower thermodynamic stability constants of the O,O-donor system to achieve pH-sensitive, reversible metal ion extraction and easier ligand recycling [3].

Application Fit Matrix

References

- [1] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (2020).

- [2] Aluminium 8-Hydroxyquinolinate N-Oxide as a Precursor to Heterometallic Aluminium–Lanthanide Complexes. Inorganics (2024).

- [3] Determination and comparison of the stability constants of some metal complexes of 8-hydroxyquinoline N-oxide and 8-hydroxyquinoline. Australian Journal of Chemistry (1970).

XLogP3

UNII

Other CAS

Wikipedia

Explore Compound Types